molecular formula C17H15ClFNO B1346529 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone CAS No. 898756-91-7

4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

Cat. No. B1346529
M. Wt: 303.8 g/mol
InChI Key: ZHKBXYPSEWOVJV-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is a chemical compound with the molecular formula C17H15ClFNO1. It is also known by other names such as (4-(Azetidin-1-ylmethyl)phenyl) (3-chloro-4-fluorophenyl)methanone1. The compound has a molecular weight of 303.8 g/mol1.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone in the resources available to me.



Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C17H15ClFNO/c18-15-10-14 (6-7-16 (15)19)17 (21)13-4-2-12 (3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H21. The Canonical SMILES representation is C1CN (C1)CC2=CC=C (C=C2)C (=O)C3=CC (=C (C=C3)F)Cl1.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone in the resources available to me.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.8 g/mol1. It has a computed XLogP3-AA value of 41, indicating its lipophilicity. The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors1. It has a rotatable bond count of 41. The exact mass and monoisotopic mass of the compound is 303.0826200 g/mol1. The topological polar surface area is 20.3 Ų1. The compound has a heavy atom count of 211.


Scientific Research Applications

Synthesis and Characterization

4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone and its derivatives are utilized in the synthesis of biologically active compounds. One example is the synthesis of azetidinones and thiazolidinones, where these compounds were characterized by various spectroscopic methods and evaluated for antimicrobial activity, showing a range of activities against different bacterial strains (Mistry, Desai, & Desai, 2016). Another study focused on the synthesis and characterization of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which demonstrated promising antibacterial activities against several strains (Chopde, Meshram, & Pagadala, 2012).

Antimicrobial and Cytotoxic Activities

Research has also highlighted the antimicrobial and cytotoxic potentials of 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone derivatives. For instance, 2-azetidinone derivatives were synthesized and exhibited significant in vitro anti-microbial, cytotoxic activities, and DNA cleavage activity, suggesting their utility in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009). Similarly, azetidin-2-one containing pyrazoline derivatives were synthesized, showing antibacterial and antifungal activities, which further indicates the chemical's potential in creating effective antimicrobial compounds (Shailesh, Pankaj, & Patel, 2012).

Pharmacological Evaluation

In addition to antimicrobial properties, these derivatives have been evaluated for their pharmacological effects. A novel series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential as anticonvulsant agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Structural Analysis and Design

The structural analysis and design of derivatives based on 4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone are critical for understanding their biological activity. One study discussed the novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, highlighting the importance of structural features in antibacterial potency (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone in the resources available to me.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 4’-Azetidinomethyl-3-chloro-5-fluorobenzophenone in the resources available to me.


properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKBXYPSEWOVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642819
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

CAS RN

898756-91-7
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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